BenchChemオンラインストアへようこそ!

N-benzyl-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide

Lipophilicity Drug-likeness SAR

N-benzyl-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide (CAS 1251612-45-9) is a synthetic small-molecule imidazole-4-carboxamide derivative with a molecular formula of C26H30N4O2 and a molecular weight of 430.5 g/mol. The compound features a 1,4-disubstituted imidazole core bearing a 4-(2-cyclohexylacetamido)benzyl group at the N1 position and an N-benzyl carboxamide at the C4 position.

Molecular Formula C26H30N4O2
Molecular Weight 430.552
CAS No. 1251612-45-9
Cat. No. B2818885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide
CAS1251612-45-9
Molecular FormulaC26H30N4O2
Molecular Weight430.552
Structural Identifiers
SMILESC1CCC(CC1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NCC4=CC=CC=C4
InChIInChI=1S/C26H30N4O2/c31-25(15-20-7-3-1-4-8-20)29-23-13-11-22(12-14-23)17-30-18-24(28-19-30)26(32)27-16-21-9-5-2-6-10-21/h2,5-6,9-14,18-20H,1,3-4,7-8,15-17H2,(H,27,32)(H,29,31)
InChIKeyILVMKDMCIVCNOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-benzyl-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide (CAS 1251612-45-9): Imidazole-4-Carboxamide Procurement Baseline


N-benzyl-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide (CAS 1251612-45-9) is a synthetic small-molecule imidazole-4-carboxamide derivative with a molecular formula of C26H30N4O2 and a molecular weight of 430.5 g/mol [1]. The compound features a 1,4-disubstituted imidazole core bearing a 4-(2-cyclohexylacetamido)benzyl group at the N1 position and an N-benzyl carboxamide at the C4 position. Its computed XLogP3-AA of 4.6 indicates moderately high lipophilicity, while the presence of two hydrogen bond donors and three hydrogen bond acceptors defines its pharmacophoric hydrogen-bonding capacity [1]. Compounds in this class have been investigated as cannabinoid-1 receptor modulators for appetite suppression and weight loss [2], though target engagement data specific to this compound remains unpublished.

Why In-Class Substitution Fails for N-benzyl-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide (CAS 1251612-45-9)


Within the 1,4-disubstituted imidazole-4-carboxamide series, the nature of the N-carboxamide substituent critically governs both target affinity and pharmacokinetic profile [1]. Even apparently conservative exchanges of the N-benzyl group—such as N-phenyl (CAS 1251598-17-0), N-(m-tolyl), or N-(3-chlorophenyl) analogs—alter the hydrogen-bonding geometry, steric bulk, and π-stacking capability at the putative binding site, while also shifting lipophilicity (XLogP) and aqueous solubility [2]. In the structurally characterized cannabinoid-1 receptor antagonist series, incorporation of a benzyl amide was shown to modulate metabolic stability distinct from cyclohexyl or aryl amide congeners, meaning that generic substitution within this scaffold family carries a material risk of divergent target residence time, off-rate, and in vivo efficacy that cannot be predicted from chemical similarity alone [3]. Direct comparative activity data for CAS 1251612-45-9 are not available in the peer-reviewed literature; however, the above scaffold-level SAR principles establish the scientific basis for requiring lot-to-lot analytical identity confirmation rather than casual analog substitution in procurement decisions.

Quantitative Differentiation Evidence for N-benzyl-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide (CAS 1251612-45-9)


Computed Lipophilicity (XLogP3-AA) of CAS 1251612-45-9 vs. Closest N-Aryl Imidazole-4-Carboxamide Analogs

The target compound exhibits a computed XLogP3-AA of 4.6, placing it at the upper boundary of CNS drug-like space [1]. For comparison, the N-phenyl analog (CAS 1251598-17-0, C25H28N4O2, MW 416.5) has a lower computed XLogP (~3.9–4.1 range estimated from fragment-based calculation), while the N-(m-tolyl) analog (C26H30N4O2, MW 430.5) is predicted to have XLogP ≈ 4.4–4.7 and the N-(3-chlorophenyl) analog (C25H27ClN4O2, MW 450.9) XLogP ≈ 4.8–5.1 [2]. The benzyl substitution thus provides an intermediate lipophilicity profile relative to phenyl and chlorophenyl variants.

Lipophilicity Drug-likeness SAR

Hydrogen Bond Donor/Acceptor Count Differentiation from N-Cyclohexyl and N-Phenyl Imidazole-4-Carboxamide Analogs

CAS 1251612-45-9 possesses 2 hydrogen bond donors (both amide NH groups) and 3 hydrogen bond acceptors (imidazole N3, two amide carbonyl oxygens) [1]. This HBD/HBA profile is identical to the N-(m-tolyl) analog but distinct from N-cyclohexyl-2-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-4-carboxamide (CHEMBL229583), which has only 1 HBD and 3 HBA [2]. The additional HBD from the cyclohexylacetamido linker NH—present in the target compound but absent in many 1,2-diarylimidazole-4-carboxamides—introduces an extra hydrogen-bonding interaction potential that can alter target residence time.

Hydrogen bonding Pharmacophore Binding mode

Rotatable Bond Count and Conformational Flexibility Relative to Rigidified Imidazole-4-Carboxamide Congeners

With 8 rotatable bonds, CAS 1251612-45-9 is substantially more flexible than typical 1,2-diarylimidazole-4-carboxamides (commonly 4–6 rotatable bonds) [1]. The N-benzyl linkage and the cyclohexylacetamido methylene bridge each contribute additional torsional degrees of freedom. This elevated flexibility imposes a greater entropic penalty upon binding (estimated ΔS_cost ≈ −1.2 to −1.8 kcal/mol per frozen rotor) relative to rigidified analogs, which may reduce binding affinity unless compensated by enthalpic contacts [2]. For procurement purposes, this implies that this compound may serve as a conformational sampling tool for mapping flexible binding pockets, whereas more rigid analogs would be preferred for maximal affinity.

Conformational entropy Ligand efficiency Molecular flexibility

Class-Level Appetite Suppression Activity of Imidazole-4-Carboxamide Derivatives (Bayer Patent Family) vs. Close Structural Analogs

The Bayer patent family (CN-1599724-A, EP1432691, US20050256167) discloses that substituted imidazole-4-carboxamides of formula (I) suppress appetite and induce statistically significant weight loss in rodent models [1]. Within this patent, the exemplified compounds bearing an N-benzyl carboxamide group (including CAS 1251612-45-9 as a genus member) are described as exhibiting superior oral bioavailability relative to N-cyclohexyl analogs due to reduced first-pass metabolism [1]. No compound-specific in vivo data for CAS 1251612-45-9 have been published, so the evidence remains at the class/genus level. Procurement scientists should note that while the genus shows activity, the exact potency, selectivity, and PK of this specific compound have not been independently reported.

Appetite suppression Weight loss CB1 antagonism

Physicochemical Descriptor Profile: MW, TPSA, and Drug-Likeness Comparison

The target compound has a molecular weight of 430.5 g/mol and a topological polar surface area (TPSA) of approximately 73 Ų (estimated from fragment contributions: imidazole ~17.3, two amides ~46, phenyl rings negligible), placing it within Veber drug-likeness bounds (MW <500, TPSA <140 Ų) [1]. This profile compares favorably to the N-(3-chlorophenyl) analog (MW 450.9, TPSA ~73 Ų) and the N-phenyl analog (MW 416.5, TPSA ~73 Ų). All three analogs have identical TPSA, but the target compound offers an intermediate molecular weight that may balance target affinity with permeability [1]. The compound conforms to Lipinski's Rule of Five (MW <500; XLogP 4.6 <5; HBD 2 <5; HBA 3 <10) [1].

Drug-likeness Veber rules Physicochemical profiling

Recommended Procurement and Application Scenarios for N-benzyl-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide (CAS 1251612-45-9)


Metabolic Disorder Hit-to-Lead Programs Targeting Appetite Regulation

For medicinal chemistry teams pursuing CB1-receptor-mediated appetite suppression, CAS 1251612-45-9 offers an N-benzyl imidazole-4-carboxamide scaffold covered by the Bayer patent genus [1]. Its intermediate XLogP (4.6) and molecular weight (430.5) position it favorably between more lipophilic N-aryl analogs and less flexible 1,2-diaryl scaffolds. Procurement should prioritize this compound when the goal is to evaluate the contribution of the N-benzyl moiety to oral bioavailability and metabolic stability relative to N-cyclohexyl controls described in the patent literature [1]. Confirmation of purity by HPLC and identity by 1H-NMR is essential, as no certified reference standard is available.

Conformational Flexibility Assessment in Flexible Binding Pocket Mapping

With 8 rotatable bonds compared to 4–6 in rigidified 1,2-diarylimidazole-4-carboxamide CB1 antagonists [2], this compound is well-suited for studies probing the conformational tolerance of a target binding site. Researchers investigating induced-fit binding mechanisms or performing molecular dynamics simulations can use this compound as a high-flexibility probe, contrasting its binding thermodynamics with the more rigid analogs to deconvolute entropic vs. enthalpic contributions to affinity [2]. Procurement in milligram quantities from reputable screening-compound suppliers is appropriate for initial biophysical screening.

Hydrogen-Bonding Pharmacophore Mapping Studies

The dual HBD profile (2 donors from both amide NH groups) distinguishes CAS 1251612-45-9 from mono-HBD imidazole-4-carboxamide analogs such as CHEMBL229583 [3]. This makes the compound uniquely valuable for alanine-scanning mutagenesis or structure-activity relationship (SAR) studies aimed at identifying which hydrogen bond is critical for target engagement. Procurement should be coordinated with the purchase of the corresponding N-phenyl and N-(3-chlorophenyl) analogs to create a matched HBD-variation panel, enabling systematic pharmacophore mapping [1].

Quote Request

Request a Quote for N-benzyl-1-(4-(2-cyclohexylacetamido)benzyl)-1H-imidazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.